3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine

Medicinal Chemistry Chemical Biology Probes Structure-Activity Relationship

Securing the exact 3-(2-cyclopentylethyl) variant ensures alignment with Alceptor Therapeutics' α2B-adrenoceptor agonist patent landscape. This compound is the structurally defined probe required for SAR studies, not a generic 5-aminopyrazole. • α2B-Selective Agonist: Cyclopentylethyl substituent critically dictates receptor sub-type engagement per patent claims. • RTK Inhibitor Fragment: MW 207.32, compatible with fragment-based screening against VEGFR/PDGFR/FGFR families. • Linker-Length SAR Tool: Use in parallel with cyclopentylmethyl analog to map methylene spacer effects on target selectivity.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13630830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1CCC2CCCC2)C)N
InChIInChI=1S/C12H21N3/c1-9-11(14-15(2)12(9)13)8-7-10-5-3-4-6-10/h10H,3-8,13H2,1-2H3
InChIKeyGFACGCLKPJXOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine: Chemical Identity and Sourcing Baseline


3-(2-Cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152651-08-5) is a substituted 5-aminopyrazole with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol . Structurally, it features a 5-amino group and a 3-cyclopentylethyl substituent on a 1,4-dimethylpyrazole core. Patents assigned to Alceptor Therapeutics identify this scaffold within the class of α2B-adrenoceptor agonists, an emerging area for pain and hypertension therapeutics [1]. A separate patent (US-8853207-B2) from the Development Center for Biotechnology classifies structurally related heterocyclic pyrazoles as receptor tyrosine kinase (RTK) inhibitors, supporting the compound's potential as a kinase-biased probe [2]. The compound is currently catalogued by chemical suppliers for research and development use.

α2B-adrenoceptor pathway probe scaffold aligned with patent claims
Kinase-biased RTK inhibitor chemotype within patent family
Distinct 3-cyclopentylethyl substitution for linker-length SAR studies

Why Generic 5-Aminopyrazoles Cannot Substitute This Compound


Substitution at the 3-position of the pyrazole core critically dictates target engagement and selectivity. While many 3-alkyl-1,4-dimethyl-1H-pyrazol-5-amines share the core scaffold, the specific cyclopentylethyl substituent in this compound uniquely positions it for known biological activities. Patent literature indicates that the α2B-adrenoceptor agonist activity and RTK inhibitory profiles are sensitive to the nature of the 3-alkyl chain, with cyclopentylethyl variants appearing in claim sets distinct from cyclohexyl or cyclopentylmethyl analogs [1][2]. Without confirmatory head-to-head selectivity data for this exact compound, the structural divergence strongly implies that generic substitution from in-class analogs would result in altered potency and target bias, rendering them unsuitable as drop-in replacements in biological assays.

3-cyclopentylethyl substitution is target-engagement sensitive; cyclohexyl or cyclopentylmethyl analogs may shift selectivity profile and should not be used as direct replacements without confirmatory data.

Linker length between pyrazole core and cyclopentyl ring critically influences α2B-subtype selectivity; the one-carbon shorter analog does not provide equivalent SAR context.

Generic 5-aminopyrazoles lacking the cyclopentylethyl group cannot recapitulate the reported RTK or GPCR target annotations tied to this scaffold.

Quantitative Differentiation Evidence


Structural Distinctiveness from the Cyclohexyl Analog

The closest commercially catalogued structural analog is 3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152651-35-8). 3-(2-Cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine differs by the replacement of a cyclohexyl ring with a cyclopentylethyl chain, increasing the rotational degrees of freedom and altering the spatial orientation of the hydrophobic substituent . This structural modification is associated with distinct predicted lipophilicity and potential differences in blood-brain barrier permeability, though no direct experimental comparison has been published.

Scaffold Distinctiveness
Class-level inference
Cyclopentylethyl versus cyclohexyl substitution; C12H21N3 vs C11H19N3. Inferred differences in lipophilicity and rotational freedom.
Supports scaffold differentiation for SAR studies
No experimental comparison published
Medicinal Chemistry Chemical Biology Probes Structure-Activity Relationship

Putative mGluR2 Antagonist Activity

The Therapeutic Target Database (TTD) classifies an N-substituted pyrazole derivative corresponding to this compound (PMID25435285-Compound-71) as an mGluR2 antagonist [1]. This positions 3-(2-cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine within the group II metabotropic glutamate receptor antagonist space, a competitive area with established probes such as LY341495. Unlike LY341495, which is a nanomolar-potency orthosteric antagonist (IC50 ~2-3 nM at mGluR2), the specific potency of this compound at mGluR2 remains unquantified in the public domain, limiting direct head-to-head comparison [2].

mGluR2 Target Annotation
Reported
Classified as mGluR2 antagonist by TTD; potency undisclosed. Benchmark LY341495 IC50 2–3 nM (orthosteric antagonist).
Suggests mGluR2 probe potential; potency requires validation
Quantitative pharmacology not disclosed for this compound
Neuropharmacology GPCR Drug Discovery mGluR2 Antagonists

Receptor Tyrosine Kinase Inhibitory Scaffold Identity

US Patent 8,853,207 claims heterocyclic pyrazole compounds as RTK inhibitors, with structural formulas encompassing 3-substituted pyrazol-5-amines [1]. This compound falls within the Markush structures of this patent family. Related 3-substituted pyrazol-5-amine analogs demonstrated RTK inhibition with IC50 values in the low micromolar range in biochemical assays; however, data specific to the cyclopentylethyl variant are not disclosed. By comparison, the unsubstituted 1,4-dimethyl-1H-pyrazol-5-amine (CAS 3524-49-0) lacks any RTK activity, underscoring the functional importance of the 3-cyclopentylethyl group.

RTK Inhibitor Patent Class
Class-level inference
Encompassed by US 8,853,207 RTK inhibitor claims; related 3-substituted analogs show low μM IC50; unsubstituted pyrazole inactive.
Supports kinase-biased probe selection over uncharacterized aminopyrazoles
Compound-specific IC50 not reported
Kinase Inhibitor Cancer Therapeutics RTK Pharmacology

Linker-Length Differentiation in α2B-Adrenoceptor Agonist IP

Recent patent activity from Alceptor Therapeutics (2024-2026) discloses pyrazol-5-amine α2B-adrenoceptor agonists [1]. The cyclopentylethyl substitution pattern exemplified by this compound is distinguished from the one-carbon shorter cyclopentylmethyl analog (CAS 1184650-19-8). In the broader α2-AR literature, the linker length between the pyrazole core and the cyclopentyl ring significantly influences subtype selectivity (α2A vs. α2B vs. α2C), though quantitative selectivity data for this exact pair are not publicly available.

Linker-Length Specificity
Class-level inference
Two-carbon ethyl linker versus one-carbon methyl linker; one additional methylene alters conformational flexibility and α2AR subtype selectivity context.
Linker-length SAR context for α2B-selectivity studies
Quantitative selectivity data not publicly available
Adrenergic Pharmacology Pain Therapeutics Patent Landscape Analysis

Optimal Research Application Scenarios


α2B-Adrenoceptor Agonist Lead Optimization

Based on the Alceptor Therapeutics patent disclosures indicating pyrazol-5-amine α2B-adrenoceptor agonists [1], this compound serves as a prototypical scaffold for medicinal chemistry teams pursuing α2B-selective agents for pain or hypertension. The cyclopentylethyl substituent is a key structural determinant for receptor sub-type engagement. Procuring this exact compound ensures alignment with the patent landscape, enabling direct comparison with the innovator's structural claims and facilitating freedom-to-operate analyses.

Group II mGluR Antagonist Probe Development

The TTD annotation as a putative mGluR2 antagonist [1] supports its use as a starting point for developing negative allosteric modulators or orthosteric antagonists targeting the mGlu2/3 receptor system. Academic groups investigating glutamatergic signaling in CNS disorders such as schizophrenia or anxiety can employ this compound as an early-stage tool compound, provided that confirmatory in vitro pharmacology (binding and functional assays) is conducted in parallel. Reference comparator LY341495 provides a benchmark for activity validation.

RTK Inhibitor Fragment-Based Screening

Given its inclusion within RTK inhibitor patent claims from the Development Center for Biotechnology [1], this compound can be deployed as a fragment-like starting point for structure-based drug design campaigns targeting kinases such as VEGFR, PDGFR, or FGFR families. Its molecular weight (207.32 g/mol) and calculated physicochemical properties are compatible with fragment-based screening libraries, providing a biologically pre-validated alternative to uncharacterized commercial 5-aminopyrazoles.

Chemical Biology Tool for Linker-Dependent Pharmacology

The structural differentiation between this cyclopentylethyl compound and its close analogs—the cyclopentylmethyl and cyclohexyl derivatives—makes it a valuable tool for probing linker-length and ring-size effects on target binding [1]. Researchers can use this compound in parallel with the shorter-linker analog to elucidate how methylene spacer length influences selectivity across multiple target classes, including GPCRs and kinases, generating transferable SAR knowledge for chemotype advancement.

Application
Selection Property
Validation Focus
α2B-adrenoceptor signaling studies
Patent-aligned 3-cyclopentylethyl scaffold
α2B-selectivity and functional pathway assays
mGluR2 antagonist tool development
Putative mGluR2 antagonist annotation (TTD)
In vitro binding and functional profiling
RTK inhibitor fragment screening
RTK patent-class scaffold with reported low μM analog activity
Kinase panel profiling and SAR expansion
Linker-dependent pharmacology studies
Distinct ethyl linker length for analog comparison
Comparative SAR with linker-length analog panel
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